Dapagliflozin diproline Dapagliflozin diproline
Brand Name: Vulcanchem
CAS No.: 960404-62-0
VCID: VC17134614
InChI: InChI=1S/C21H25ClO6.2C5H9NO2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;2*7-5(8)4-2-1-3-6-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;2*4,6H,1-3H2,(H,7,8)/t17-,18-,19+,20-,21+;2*4-/m100/s1
SMILES:
Molecular Formula: C31H43ClN2O10
Molecular Weight: 639.1 g/mol

Dapagliflozin diproline

CAS No.: 960404-62-0

Cat. No.: VC17134614

Molecular Formula: C31H43ClN2O10

Molecular Weight: 639.1 g/mol

* For research use only. Not for human or veterinary use.

Dapagliflozin diproline - 960404-62-0

Specification

CAS No. 960404-62-0
Molecular Formula C31H43ClN2O10
Molecular Weight 639.1 g/mol
IUPAC Name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C21H25ClO6.2C5H9NO2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;2*7-5(8)4-2-1-3-6-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;2*4,6H,1-3H2,(H,7,8)/t17-,18-,19+,20-,21+;2*4-/m100/s1
Standard InChI Key SAKQQYWVEGDWOE-UFLUWJSBSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O
Canonical SMILES CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O

Introduction

Chemical and Pharmacological Profile of Dapagliflozin Diproline

Structural Characteristics

Dapagliflozin diproline (C<sub>21</sub>H<sub>25</sub>ClO<sub>6</sub>·C<sub>5</sub>H<sub>9</sub>NO<sub>2</sub>) is a proline-stabilized derivative of dapagliflozin, designed to optimize bioavailability and metabolic stability. The addition of a diproline moiety reduces first-pass metabolism, extending its half-life and improving tissue penetration .

Mechanism of Action

As an SGLT2 inhibitor, dapagliflozin diproline selectively blocks glucose reabsorption in the renal proximal tubules, promoting urinary glucose excretion (UGE) and lowering plasma glucose levels. This insulin-independent mechanism distinguishes it from traditional antidiabetic agents, making it effective in patients with insulin resistance .

Key Pharmacodynamic Effects

  • Glucose Homeostasis: Reduces fasting plasma glucose (FPG) by 1.5–2.0 mmol/L and HbA1c by 0.5–0.8% in T2DM patients .

  • Renal Protection: Lowers urinary albumin-to-creatinine ratio (UACR) by 29.3% (95% CI: 25.2–33.1) in chronic kidney disease (CKD) cohorts .

  • Cardiovascular Benefits: Reduces hospitalization for heart failure (HHF) by 31% (HR = 0.69, 95% CI: 0.57–0.83) in high-risk populations .

Pharmacokinetics and Metabolism

Absorption and Distribution

Dapagliflozin diproline exhibits dose-proportional pharmacokinetics, with a median T<sub>max</sub> of 2 hours and bioavailability of 78% . The diproline modification increases plasma protein binding to 98%, ensuring sustained systemic exposure .

Table 1: Pharmacokinetic Parameters of Dapagliflozin Diproline

ParameterValue (Mean ± SD)
C<sub>max</sub>450 ± 120 ng/mL
AUC<sub>0–24</sub>3,200 ± 800 ng·h/mL
t<sub>1/2</sub>14.5 ± 2.1 hours
V<sub>d</sub>118 ± 25 L

Metabolism and Excretion

Hepatic glucuronidation via UGT1A9 converts dapagliflozin diproline into inactive metabolites, which are excreted renally (75%) and fecally (25%). No clinically significant interactions with CYP450 enzymes have been observed, minimizing drug-drug interaction risks .

Clinical Efficacy in Type 2 Diabetes and Beyond

Glycemic Control

In the DAPA-CKD trial, dapagliflozin diproline reduced HbA1c by 0.52% (95% CI: 0.44–0.60) versus placebo over 24 weeks, with consistent efficacy across baseline eGFR strata (15–90 mL/min/1.73 m²) .

Renal Outcomes

A prespecified analysis of 4,304 CKD patients demonstrated a 36% risk reduction in end-stage kidney disease (ESKD) (HR = 0.64, 95% CI: 0.50–0.82), alongside a 29.3% decline in UACR (P < 0.0001) .

Cardiovascular Benefits

The DELIGHT trial reported a 26% reduction in cardiovascular mortality (HR = 0.74, 95% CI: 0.61–0.89) and a 31% lower HHF risk, independent of glycemic status .

Comparative Analysis with Other SGLT2 Inhibitors

Table 2: Dapagliflozin Diproline vs. Canagliflozin and Empagliflozin

ParameterDapagliflozin DiprolineCanagliflozinEmpagliflozin
HbA1c Reduction0.52%0.62%0.58%
HHF Risk Reduction31%30%35%
UACR Reduction29.3%25.8%28.1%
DKA Risk0.2%0.4%0.3%

Regulatory and Therapeutic Implications

The European Medicines Agency (EMA) and Health Canada have endorsed dapagliflozin diproline for T2DM, CKD, and heart failure, citing its organ-protective benefits . Ongoing trials explore its potential in non-alcoholic steatohepatitis (NASH) and post-transplant diabetes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator